(R)-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride
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Overview
Description
®-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride is a chemical compound with the molecular formula C11H15ClN2O and a molar mass of 226.70 g/mol . . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride typically involves the reaction of ®-3-aminopyrrolidine with benzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of ®-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is often isolated using techniques such as distillation, crystallization, or filtration .
Chemical Reactions Analysis
Types of Reactions
®-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
®-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of ®-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(S)-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
®-(3-Aminopyrrolidin-1-yl)(phenyl)methanone: The free base form without the hydrochloride salt.
®-(3-Aminopyrrolidin-1-yl)(phenyl)methanol: A related compound with a hydroxyl group instead of a carbonyl group.
Uniqueness
®-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a carbonyl group, which confer distinct reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
[(3R)-3-aminopyrrolidin-1-yl]-phenylmethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c12-10-6-7-13(8-10)11(14)9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2;1H/t10-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNWDRDZKQZGKW-HNCPQSOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N)C(=O)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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